molecular formula C10H10N4O4 B3501402 N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B3501402
M. Wt: 250.21 g/mol
InChI Key: JLXHFPKLQFKZJG-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a heterocyclic compound that combines a furan ring and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and pyrazole moieties in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the condensation of a furan derivative with a pyrazole derivative. One common method involves the reaction of furan-2-carboxylic acid hydrazide with 3-nitro-1H-pyrazole-4-carboxylic acid under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The hydrogen atoms on the furan and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is not fully understood, but it is believed to involve interactions with various molecular targets. The furan ring may interact with enzymes or receptors, while the nitro group on the pyrazole ring may undergo reduction to form reactive intermediates that can modify biological macromolecules. These interactions can lead to the modulation of cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-2-(3-AMINO-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group on the pyrazole ring.

    N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with a methyl group instead of a nitro group on the pyrazole ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both a furan ring and a nitro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c15-10(11-6-8-2-1-5-18-8)7-13-4-3-9(12-13)14(16)17/h1-5H,6-7H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXHFPKLQFKZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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